methyl 2,3-diamino-4-methoxybenzoate
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Overview
Description
Methyl 2,3-diamino-4-methoxybenzoate is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is a derivative of benzoic acid, featuring amino and methoxy functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-diamino-4-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 2,3-diamino-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester .
Industrial Production Methods
Large-scale production would likely involve optimized reaction conditions, including temperature control, catalyst selection, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-diamino-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,3-diamino-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino groups can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-diamino-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2,3-diamino-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 2,3-diamino-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
201287-70-9 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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